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Compound of Interest

Compound Name: 6-Chloropiperonyl alcohol

Cat. No.: B2620531 Get Quote

This technical guide provides a comprehensive overview of 6-Chloropiperonyl alcohol,
designed for researchers, scientists, and professionals in drug development. The document

synthesizes known physicochemical and spectroscopic data with a forward-looking theoretical

framework to facilitate further investigation and application of this compound.

Introduction and Molecular Overview
6-Chloropiperonyl alcohol, with the chemical formula C₈H₇ClO₃, is a chlorinated derivative of

piperonyl alcohol.[1][2] Its structure is characterized by a 1,3-benzodioxole ring system, which

is a common motif in natural products and pharmacologically active molecules.[3][4] The

introduction of a chlorine atom to the aromatic ring is expected to significantly influence its

electronic properties, reactivity, and metabolic stability, making it a compound of interest for

further study.

The IUPAC name for this compound is (6-chloro-1,3-benzodioxol-5-yl)methanol.[1] It is also

known by synonyms such as 2-Chloro-4,5-(methylenedioxy)benzyl alcohol.[2][5]

Caption: 2D structure of 6-Chloropiperonyl alcohol.

Physicochemical and Spectroscopic Profile
A summary of the known physical and chemical properties of 6-Chloropiperonyl alcohol is
presented in Table 1. This data is crucial for designing experimental protocols, including

reaction conditions and purification methods.
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Table 1: Physicochemical Properties of 6-Chloropiperonyl Alcohol

Property Value Source

Molecular Formula C₈H₇ClO₃ [1][2]

Molecular Weight 186.59 g/mol [1]

CAS Number 2591-25-5 [1][2][5]

Appearance White powder [6]

Melting Point 67.0-73.0 °C [6]

Boiling Point
317.8°C at 760 mmHg

(Predicted)
[5]

XLogP3 1.5 [1]

Assay (GC) ≥97.5% [6]

Spectroscopic Analysis
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 6-
Chloropiperonyl alcohol.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong,

broad O-H stretching band in the region of 3300-3600 cm⁻¹.[7][8][9][10] Additionally, a strong

C-O stretching absorption is expected near 1050 cm⁻¹.[9][10] The aromatic C-H stretching

bands would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the

aromatic ring are expected in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton on the oxygen-bearing carbon (the benzylic proton) is expected to

appear in the 3.5-4.5 ppm region.[7] The hydroxyl proton signal is typically broad and its

chemical shift can vary, but it can be identified by D₂O exchange.[7] The aromatic protons

will exhibit signals in the aromatic region (typically 6.5-8.0 ppm), with their specific

chemical shifts and coupling patterns being influenced by the chloro and methylenedioxy

substituents.
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¹³C NMR: The carbon atom attached to the hydroxyl group is expected to have a chemical

shift in the range of 60-80 ppm.[7][11] The aromatic carbons will resonate in the downfield

region, typically between 110 and 160 ppm.

Mass Spectrometry (MS): The mass spectrum of 6-Chloropiperonyl alcohol is expected to

show a molecular ion peak (M⁺) at m/z 186, with a characteristic M+2 peak due to the

presence of the chlorine-37 isotope.[1] Common fragmentation patterns for benzyl alcohols

include the loss of water and α-cleavage.[7][8]

Theoretical and Computational Framework
While specific theoretical studies on 6-Chloropiperonyl alcohol are not extensively available,

a robust computational investigation can be outlined to predict its properties and reactivity.

Such studies are invaluable for understanding the molecule's behavior at a quantum

mechanical level.

Conformational Analysis and Geometry Optimization
The initial step in a theoretical study would involve a thorough conformational analysis to

identify the most stable geometric isomers. This can be achieved through molecular mechanics

or, for higher accuracy, quantum mechanical methods such as Density Functional Theory

(DFT). The orientation of the hydroxymethyl group relative to the aromatic ring is a key

conformational variable.

Electronic Structure and Reactivity Descriptors
DFT calculations can provide detailed insights into the electronic structure of 6-
Chloropiperonyl alcohol.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is

an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density

distribution, highlighting electrophilic and nucleophilic sites. This is particularly useful for

predicting how the molecule will interact with other reagents or biological targets.
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Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge

distribution, hybridization, and intramolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties
Computational methods can be employed to predict the spectroscopic properties of 6-
Chloropiperonyl alcohol, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The GIAO (Gauge-Including Atomic Orbital) method within a DFT

framework can be used to calculate ¹H and ¹³C NMR chemical shifts with a reasonable

degree of accuracy.

IR Vibrational Frequencies: Calculation of the vibrational frequencies can predict the

positions of the major absorption bands in the IR spectrum.

Proposed Experimental Workflow
The following section outlines a hypothetical, self-validating experimental workflow for the

synthesis and characterization of 6-Chloropiperonyl alcohol.

Synthesis
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Caption: Proposed workflow for synthesis and characterization.

Synthesis Protocol
A plausible synthetic route to 6-Chloropiperonyl alcohol involves the electrophilic chlorination

of piperonyl alcohol.

Objective: To synthesize 6-Chloropiperonyl alcohol from piperonyl alcohol.

Materials:

Piperonyl alcohol

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

Acetonitrile or Dichloromethane (solvent)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate (eluent)

Procedure:

Dissolve piperonyl alcohol in the chosen solvent in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution in an ice bath.

Slowly add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
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Extract the product into an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient.

Collect the fractions containing the desired product and evaporate the solvent to yield pure

6-Chloropiperonyl alcohol.

Characterization Protocol
The identity and purity of the synthesized 6-Chloropiperonyl alcohol should be confirmed by

a suite of analytical techniques.

Melting Point Determination: Measure the melting point of the purified product and compare

it with the literature value (67.0-73.0 °C).[6] A sharp melting point range is indicative of high

purity.

Spectroscopic Analysis:

Obtain ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants

with the expected values.

Acquire an IR spectrum and identify the characteristic functional group absorptions (O-H,

C-O, aromatic C-H, C=C).

Perform mass spectrometry to confirm the molecular weight and isotopic distribution.

Potential Applications and Future Directions
The unique structural features of 6-Chloropiperonyl alcohol suggest several potential

avenues for research and development.

Drug Discovery: The 1,3-benzodioxole moiety is present in numerous biologically active

compounds.[3][4] The introduction of a chlorine atom can enhance metabolic stability and
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modulate binding affinity to biological targets. Therefore, 6-Chloropiperonyl alcohol could

serve as a valuable building block for the synthesis of novel therapeutic agents.

Agrochemicals: Piperonyl derivatives, such as piperonyl butoxide, are known for their use as

pesticide synergists.[12] Further investigation into the biological activity of 6-
Chloropiperonyl alcohol in this area may be warranted.

Materials Science: Aromatic alcohols can be utilized in the synthesis of polymers and other

advanced materials. The specific properties imparted by the chlorinated benzodioxole

structure could lead to materials with novel characteristics.

Future research should focus on a comprehensive experimental and theoretical

characterization of 6-Chloropiperonyl alcohol to fully elucidate its properties and potential

applications. This includes detailed reactivity studies, biological screening, and in-depth

computational modeling.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 6-Chloropiperonyl alcohol is associated with the following hazards:

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this compound. All work should be conducted in a well-

ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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